molecular formula C11H8ClF3N4O B3197796 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 1007016-64-9

4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B3197796
CAS No.: 1007016-64-9
M. Wt: 304.65 g/mol
InChI Key: WIWXNQRUDTWJEO-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative characterized by an (E)-configured diazenyl group linking a 4-chlorophenyl substituent to the pyrazole core. Additional substituents include a methyl group at position 1 and a trifluoromethyl group at position 3, with a hydroxyl group at position 3. Its molecular formula is C₁₂H₉ClF₃N₄O, and it has a molecular weight of 330.68 g/mol (calculated).

The diazenyl group (N=N) introduces rigidity and conjugation, while the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups may enhance acidity at the hydroxyl position, influencing solubility and reactivity.

Properties

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O/c1-19-10(20)8(9(18-19)11(13,14)15)17-16-7-4-2-6(12)3-5-7/h2-5,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWXNQRUDTWJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)N=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole scaffold with a diazenyl group and trifluoromethyl substituent, which may enhance its lipophilicity and biological activity. The structural formula can be represented as follows:

C11H9ClF3N4O\text{C}_{11}\text{H}_{9}\text{Cl}\text{F}_3\text{N}_4\text{O}

Synthesis

The synthesis of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the coupling of 4-chlorophenyl diazonium salts with appropriate pyrazole derivatives. The reaction conditions often include acidic media to facilitate the diazotization process.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles, including those similar to 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, exhibit significant antimicrobial properties. For instance, compounds bearing a pyrazole scaffold have shown promising antifungal activity against various pathogenic strains, including Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olCandida albicans32 µg/mL
3-(4-Chlorophenyl)-pyrazole derivativeAspergillus niger16 µg/mL

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A study indicated that certain pyrazole derivatives displayed activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole core could lead to effective antitubercular agents .

Case Study: Antitubercular Screening

In a screening study involving several pyrazole derivatives, it was found that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced the activity against M. tuberculosis H37Rv strain. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate efficacy .

The biological activity of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : The lipophilic nature due to the trifluoromethyl group allows it to integrate into microbial membranes, disrupting their integrity.
  • Interference with Nucleic Acids : Some studies suggest that similar compounds can interact with DNA or RNA synthesis pathways.

Pharmacological Potential

Given its biological activities, this compound presents potential as a lead molecule in drug development for treating infections caused by resistant strains of bacteria and fungi. Further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
  • Structure : The chlorine substituent is in the ortho position (2-chlorophenyl) instead of para (4-chlorophenyl). The pyrazole ring has a phenyl group at position 1 and a methyl group at position 3.
  • Molecular Weight : 312.76 g/mol (C₁₆H₁₃ClN₄O) .
  • The phenyl group at position 1 may decrease solubility in polar solvents compared to the methyl group in the target compound.
SC-58125 (5-(4-fluorophenyl)-1-[4-(methylsulfonyl)-phenyl]-3-(trifluoromethyl)-1H-pyrazole)
  • Structure : Shares the trifluoromethyl-pyrazole core but replaces the diazenyl group with a 4-fluorophenyl and a methylsulfonylphenyl group.

Halogen Substitution and Crystal Packing

Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5)
  • Structure : Thiazole derivatives with 4-chlorophenyl (4) or 4-bromophenyl (5) substituents.
  • Findings :
    • Chloro and bromo substituents result in isostructural crystals with nearly identical conformations but adjusted packing due to halogen size differences.
    • The 4-chlorophenyl analog (Compound 4) exhibits antimicrobial activity, suggesting halogen position and electronic effects influence bioactivity .

Diazenyl Group Modifications

5-(2-(3-(2-(3-Amino-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-5-yl)hydrazinyl)cyclohex-2-en-1-ylidene)hydrazinyl)-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-3-amine (24a)
  • Structure : Contains dual 4-chlorophenyl diazenyl groups linked via hydrazine-based bridges.
  • Activity : Exhibits antimicrobial properties, underscoring the role of diazenyl groups in facilitating intermolecular interactions or binding to biological targets .

Functional Group Replacements

Methyl 2-([4-[(Methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl)benzenecarboxylate
  • Structure: Replaces the diazenyl group with a methoxyimino-methyl and sulfanyl-benzoate group.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
Target Compound C₁₂H₉ClF₃N₄O 330.68 4-Cl, CF₃, Me, (E)-diazenyl High purity (95%), conjugated system
4-[(E)-(2-Chlorophenyl)diazenyl]-3-Me-1-Ph C₁₆H₁₃ClN₄O 312.76 2-Cl, Ph, Me Steric hindrance, reduced planarity
Compound 24a Complex - Dual 4-Cl diazenyl, hydrazine Antimicrobial activity
SC-58125 - - 4-F, CF₃, methylsulfonylphenyl Anti-inflammatory activity
Compound 4 (Thiazole derivative) C₂₄H₁₈ClF₂N₅S 510.94 4-Cl, 4-F, triazole, thiazole Antimicrobial, isostructural

Q & A

Q. What are the conventional and non-conventional synthetic routes for preparing this compound?

The compound can be synthesized via multi-step protocols involving diazo coupling and cyclocondensation reactions. For example:

  • Conventional method : Condensation of 4-chlorophenyldiazonium chloride with a trifluoromethyl-substituted pyrazolone precursor under acidic conditions, followed by methylation .
  • Non-conventional method : Microwave-assisted synthesis to accelerate cyclization steps, reducing reaction time from hours to minutes .
    Key purification steps include recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) confirms the (E)-configuration of the diazenyl group and intramolecular hydrogen bonding between the hydroxyl and diazenyl moieties .
  • Spectroscopy : 1^1H and 13^{13}C NMR (in DMSO-d6_6) show distinct signals for the trifluoromethyl group (δ ~120 ppm in 19^{19}F NMR) and the aromatic protons (δ 7.2–8.1 ppm). IR spectroscopy confirms O–H stretching at ~3400 cm1^{-1} .

Q. What analytical techniques resolve contradictions in spectral data?

Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed via:

  • 2D NMR (COSY, HSQC) : To correlate proton and carbon signals, especially for aromatic regions .
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .

Advanced Research Questions

Q. How can computational chemistry predict and validate the compound’s reactivity?

  • Reactivity studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethyl and diazenyl groups, predicting regioselectivity in electrophilic substitution reactions .
  • Hydrogen bonding analysis : Graph set analysis (via Mercury software) identifies motif patterns (e.g., S(6)S(6) rings) in crystal structures, explaining stability and solubility trends .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Multiple crystallization trials (slow evaporation vs. diffusion methods) using solvents like DCM/hexane or methanol/water yield different polymorphs. Thermal analysis (DSC) identifies the most stable form .
  • Twinned crystals : SHELXD or OLEX2 software resolves twinning issues via dual-space refinement algorithms .

Q. How is the compound’s bioactivity optimized through structure-activity relationship (SAR) studies?

  • Derivatization : Replace the 4-chlorophenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) to enhance binding to biological targets, as seen in voltage-dependent sodium channel blockers .
  • Pharmacophore modeling : MOE or Schrödinger software identifies critical interactions (e.g., hydrogen bonding with the hydroxyl group) for inhibitor design .

Q. What mechanistic insights explain side reactions during synthesis?

  • Azo-isomerization : The (E)-to-(Z) isomerization under UV light is monitored via UV-Vis spectroscopy (λmax_{\text{max}} shift from 420 nm to 380 nm). Kinetic studies reveal activation energy barriers using Arrhenius plots .
  • Byproduct formation : LC-MS detects impurities (e.g., methylated byproducts), minimized by controlling reaction temperature (<60°C) and stoichiometry .

Methodological Best Practices

Q. How to design experiments for conflicting solubility data?

  • Solvent screening : Use a Hansen Solubility Parameter (HSP) approach to identify optimal solvents (e.g., DMF for high solubility, hexane for precipitation) .
  • Dynamic light scattering (DLS) : Measures aggregation in solution, explaining discrepancies between calculated and observed solubility .

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., diazonium salt decomposition) .
  • Catalytic optimization : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups with >90% yield under inert conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Reactant of Route 2
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4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

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